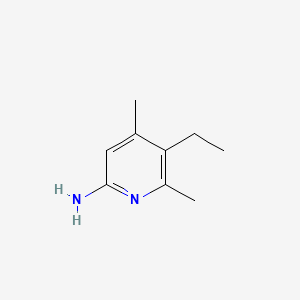
2-Pyridinamine, 5-ethyl-4,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-4,6-dimethylpyridin-2-amine is a heterocyclic organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The structure of 5-Ethyl-4,6-dimethylpyridin-2-amine consists of a pyridine ring substituted with ethyl and methyl groups, which can influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4,6-dimethylpyridin-2-amine can be achieved through various methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with ethylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of 5-Ethyl-4,6-dimethylpyridin-2-amine may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-4,6-dimethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium amide (NaNH2).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-4,6-dimethylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Ethyl-4,6-dimethylpyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways involved depend on the specific biological target and the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-ethyl-5,6-dimethylpyridin-2-amine: Similar structure with an ethyl group at the nitrogen atom instead of the pyridine ring.
4,6-Dimethylpyridin-2-amine: Lacks the ethyl group, leading to different chemical and biological properties.
5-Bromo-4,6-dimethylpyridin-2-amine: Contains a bromine atom, which can significantly alter its reactivity and applications.
Uniqueness
5-Ethyl-4,6-dimethylpyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the pyridine ring can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Eigenschaften
Molekularformel |
C9H14N2 |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
5-ethyl-4,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C9H14N2/c1-4-8-6(2)5-9(10)11-7(8)3/h5H,4H2,1-3H3,(H2,10,11) |
InChI-Schlüssel |
HLXHZLJUDVPVFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C(C=C1C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


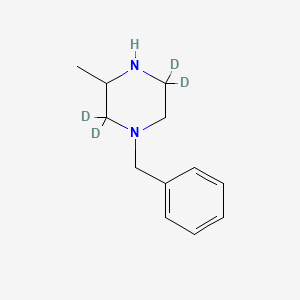
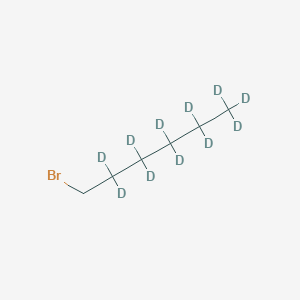

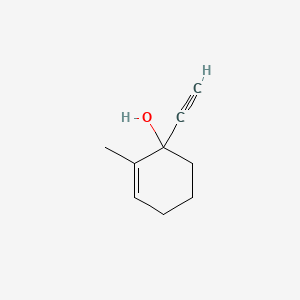

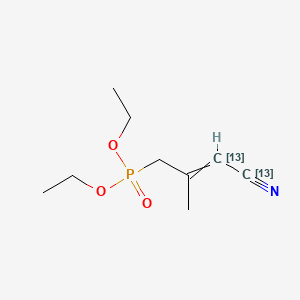
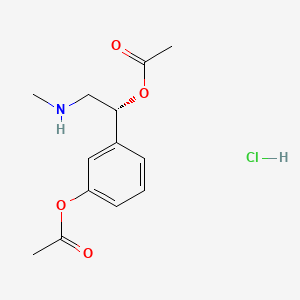
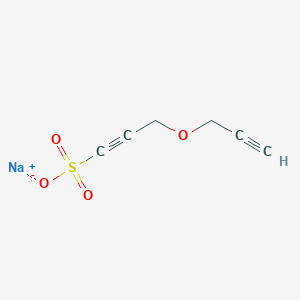

![(2Z)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B13836767.png)
![(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid](/img/structure/B13836768.png)

![(8R,9S,13S,14S,17S)-13-methyl-4-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13836778.png)
![2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile](/img/structure/B13836794.png)
